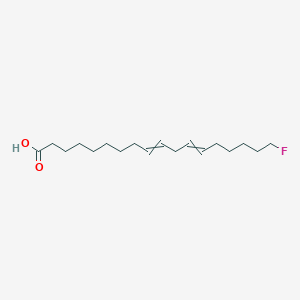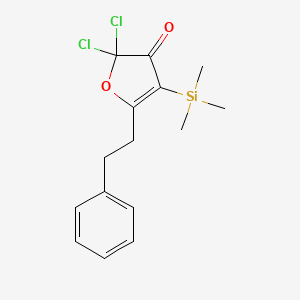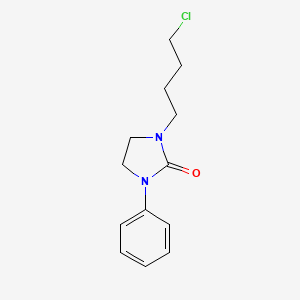![molecular formula C16H23NO4 B14264967 Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- CAS No. 204852-50-6](/img/structure/B14264967.png)
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is a chemical compound that belongs to the class of fatty acids It is characterized by a nine-carbon chain with a carboxyl group at one end and a benzoyl group substituted with a hydroxyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- typically involves the reaction of nonanoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonanoic acid+4-hydroxybenzoyl chloride→Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in various biochemical reactions, affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic acid: An eight-carbon fatty acid with similar chemical properties.
Decanoic acid: A ten-carbon fatty acid with similar chemical properties.
4-Hydroxybenzoic acid: A benzoyl compound with a hydroxyl group at the para position.
Uniqueness
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is unique due to its specific combination of a nine-carbon fatty acid chain and a benzoyl group with a hydroxyl substitution
Propriétés
Numéro CAS |
204852-50-6 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
9-[(4-hydroxybenzoyl)amino]nonanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-14-10-8-13(9-11-14)16(21)17-12-6-4-2-1-3-5-7-15(19)20/h8-11,18H,1-7,12H2,(H,17,21)(H,19,20) |
Clé InChI |
QTCWREYLNOBJQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


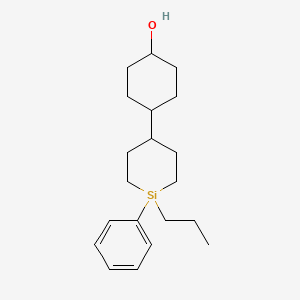
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
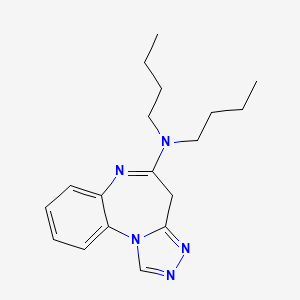
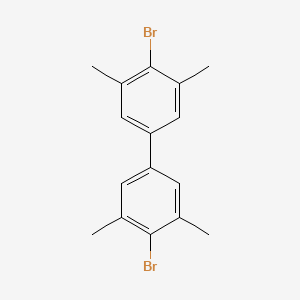

![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)

![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
